Structural Isomerism: Imidazo[1,2-c]quinazoline vs. Pyrrolo[1,2-c]thiazole Scaffold Differentiation from Tulopafant
The target compound (CAS 958703-82-7) and Tulopafant (CAS 116289-53-3) share the identical molecular formula C₂₅H₁₉N₃O₂S and molecular weight (425.5 g/mol) yet represent fundamentally distinct chemical scaffolds: an imidazo[1,2-c]quinazoline core versus a pyrrolo[1,2-c][1,3]thiazole core, respectively . Tulopafant is a well-characterized platelet-activating factor (PAF) receptor antagonist developed for asthma, while the imidazo[1,2-c]quinazoline scaffold is associated with α-glucosidase inhibition and α₁-adrenoceptor antagonism . This scaffold-level divergence predicts entirely different biological target profiles, meaning these isomers cannot be considered interchangeable despite identical elemental composition.
| Evidence Dimension | Core heterocyclic scaffold and associated biological target profile |
|---|---|
| Target Compound Data | Imidazo[1,2-c]quinazoline scaffold; associated with α-glucosidase (class IC₅₀ range 0.58–45 μM) and α₁-adrenoceptor (class Kᵢ range 0.21–100 nM) targets |
| Comparator Or Baseline | Tulopafant: pyrrolo[1,2-c][1,3]thiazole scaffold; PAF receptor antagonist (Kᵢ = 57 pM for Foropafant, a close analog) |
| Quantified Difference | Complete scaffold divergence; no known overlapping primary targets; at least four orders of magnitude difference in affinity for the primary target of the comparator scaffold |
| Conditions | Structural analysis by NMR/X-ray; pharmacological profiling across multiple target classes |
Why This Matters
Procurement of the correct isomer is essential for target-specific research; inappropriate substitution with the isomeric Tulopafant would invalidate any study predicated on imidazo[1,2-c]quinazoline pharmacology.
- [1] Peytam F, Hosseini FS, Hekmati M, et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. *Scientific Reports*. 2023;13. View Source
- [2] Chodnekar MS, Kaiser A, et al. Synthesis and pharmacological evaluation of tricyclic fused quinazolines as potential α1-adrenoceptor antagonists. *J Med Chem*. 1998;41(15):2808-2824. View Source
- [3] DrugBank. Tulopafant. DB09242. View Source
